1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid

Übersicht

Beschreibung

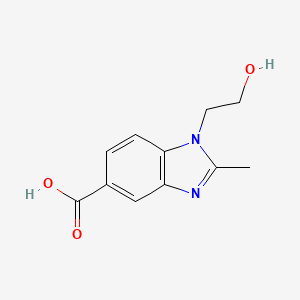

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid is an organic compound belonging to the benzimidazole family This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a carboxylic acid group attached to a benzimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed:

Oxidation: Formation of 1-(2-carboxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Reduction: Formation of 1-(2-hydroxyethyl)-2-methyl-1H-benzoimidazole-5-methanol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The benzimidazole ring structure allows for interactions with various biological molecules, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:

1-(2-Hydroxyethyl)-1H-benzoimidazole-5-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

2-Methyl-1H-benzoimidazole-5-carboxylic acid: Lacks the hydroxyethyl group, potentially altering its solubility and interaction with biological targets.

1H-benzoimidazole-5-carboxylic acid: Lacks both the hydroxyethyl and methyl groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biologische Aktivität

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 279227-02-0) is a benzimidazole derivative that has garnered interest due to its potential biological activities. This compound is part of a larger class of benzimidazoles known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core with a hydroxyl group and a carboxylic acid functional group, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating IC50 values that indicate potent cytotoxic effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in the MCF7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

These findings suggest that the benzimidazole scaffold may be crucial for the anticancer activity observed in these derivatives .

Anti-inflammatory Activity

Benzimidazoles have also been recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. For example, certain derivatives have been reported to inhibit the activity of Lck, a protein involved in T-cell activation.

| Compound | Mechanism of Action | Effect |

|---|---|---|

| Compound C | Lck Inhibition | Significant reduction in TNFα levels |

This inhibition indicates potential therapeutic applications in conditions characterized by excessive inflammation .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Some studies indicate that these compounds can inhibit viral replication by targeting viral RNA synthesis pathways. For instance, derivatives have shown effectiveness against human cytomegalovirus (HCMV), with low cytotoxicity profiles.

| Compound | Virus Targeted | IC50 (nM) |

|---|---|---|

| Compound D | HCMV | 300 |

Such findings underscore the versatility of benzimidazoles as potential antiviral agents .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several benzimidazole derivatives, including those structurally similar to this compound. The study utilized a panel of cancer cell lines and assessed the compounds' cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 10 µM across multiple cell lines, suggesting significant anticancer potential.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of benzimidazole derivatives in a murine model of arthritis. The study reported that treatment with these compounds resulted in reduced swelling and inflammation markers compared to control groups, highlighting their potential as therapeutic agents in inflammatory diseases.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZYWTUVQMJZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353413 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279227-02-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.